![molecular formula C15H17Cl2N3O2S B14003984 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide CAS No. 10209-75-3](/img/structure/B14003984.png)
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₇Cl₂N₃O₂S. It is known for its applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, a pyridinyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted amines or thiols.
Aplicaciones Científicas De Investigación
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound targets class I histone deacetylases, including HDAC1, HDAC2, and HDAC3, with high selectivity. This action induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Similar in structure but with a different functional group, showing potent histone deacetylase inhibition.
4-[bis(2-chloroethyl)amino]phenylacetic acid: Another compound with a bis(2-chloroethyl)amino group, used in anticancer research.
Uniqueness
4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide is unique due to its combination of a pyridinyl group and a benzenesulfonamide moiety, which contribute to its distinct chemical properties and biological activities. Its high selectivity for class I histone deacetylases sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy .
Propiedades
Número CAS |
10209-75-3 |
|---|---|
Fórmula molecular |
C15H17Cl2N3O2S |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17Cl2N3O2S/c16-8-11-20(12-9-17)13-4-6-14(7-5-13)23(21,22)19-15-3-1-2-10-18-15/h1-7,10H,8-9,11-12H2,(H,18,19) |
Clave InChI |
KDVLUOGTEOXWMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
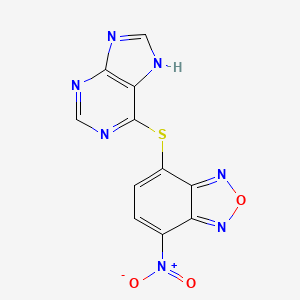
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
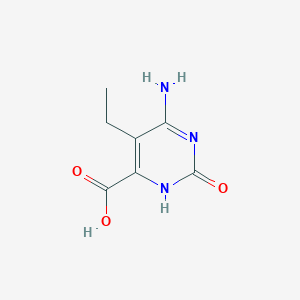
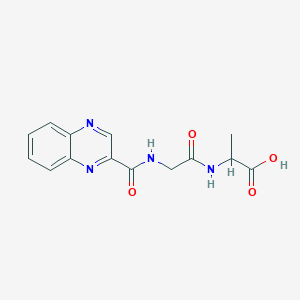
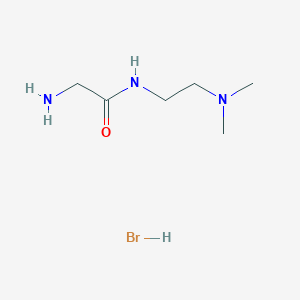
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
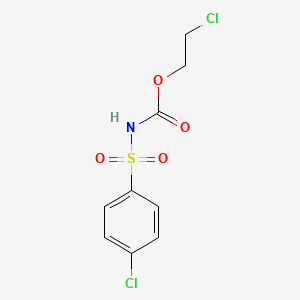
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
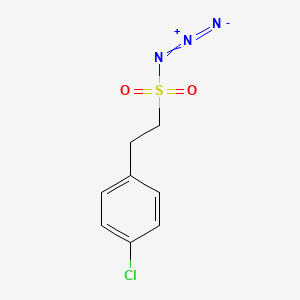
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
